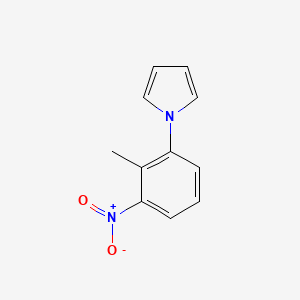

1-(2-methyl-3-nitrophenyl)-1H-pyrrole

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-methyl-3-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-9-10(12-7-2-3-8-12)5-4-6-11(9)13(14)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAGPRVGBUFYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358395 | |

| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52414-57-0 | |

| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 1 2 Methyl 3 Nitrophenyl 1h Pyrrole

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and scholarly articles indicates that a complete single-crystal X-ray diffraction study for 1-(2-methyl-3-nitrophenyl)-1H-pyrrole has not been publicly reported. Consequently, specific details regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available at this time.

While the full crystallographic profile of the title compound is not yet determined, analysis of structurally related nitrophenyl-pyrrole derivatives allows for a general discussion of the types of intermolecular interactions that could be anticipated in its solid-state structure. Studies on similar compounds frequently reveal the presence of significant non-covalent interactions that dictate the molecular packing in the crystal lattice.

Analysis of Intermolecular Interactions (e.g., C-H···π, π-π stacking)

In the absence of a determined crystal structure for this compound, a definitive analysis of its specific intermolecular interactions is not possible. However, based on the functionalities present in the molecule—a pyrrole (B145914) ring, a nitrophenyl ring, and a methyl group—several types of non-covalent interactions are expected to play a crucial role in its crystal packing. These include C-H···π interactions and π-π stacking.

π-π Stacking Interactions: Aromatic rings in the solid state often arrange themselves to maximize favorable π-π stacking interactions. These can occur in a face-to-face or an offset (parallel-displaced) fashion. In the case of this compound, interactions could occur between the pyrrole ring of one molecule and the nitrophenyl ring of a neighboring molecule. The presence of the electron-withdrawing nitro group on the phenyl ring could influence the nature of this stacking, potentially favoring interactions with the more electron-rich pyrrole ring. For instance, in the related structure of (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, π(pyrrole)–π(nitrobenzene) stacking is observed with an inter-centroid separation of 3.7414 (10) Å. nih.gov

The table below presents hypothetical data for the types of intermolecular interactions that could be characterized for this compound upon successful crystallographic analysis, based on observations from similar structures.

| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Potential Angle (°) |

| C-H···π | Methyl C-H | Pyrrole π-system | 2.5 - 3.0 | 120 - 180 |

| C-H···π | Phenyl C-H | Pyrrole π-system | 2.5 - 3.0 | 120 - 180 |

| π-π stacking | Pyrrole ring | Nitrophenyl ring | 3.3 - 3.8 (interplanar) | N/A |

This table is illustrative and does not represent experimentally determined data for the title compound.

Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is required to elucidate the precise solid-state structure and quantify the specific intermolecular interactions governing the crystal packing of this compound.

Theoretical and Computational Studies of 1 2 Methyl 3 Nitrophenyl 1h Pyrrole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitynih.govmdpi.comrsc.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely used for predicting the molecular properties of organic compounds. researchgate.net Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G**, to analyze the compound's structure and reactivity. mdpi.comnih.gov

Optimization of Molecular Geometrynih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For 1-(2-methyl-3-nitrophenyl)-1H-pyrrole, this involves calculating bond lengths, bond angles, and dihedral angles. The optimized structure reveals the spatial relationship between the pyrrole (B145914) ring and the 2-methyl-3-nitrophenyl substituent. For instance, the dihedral angle between the planes of the pyrrole and the phenyl rings is a key parameter. In similar structures, such as (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, the dihedral angle between the outer rings is reported as 8.30 (7)°. nih.gov The planarity of the pyrrole ring and the orientation of the nitro and methyl groups relative to the phenyl ring are also determined. mdpi.comresearchgate.net

| Parameter | Description | Typical Calculated Value Range |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. Key lengths include C-N bonds of the pyrrole, the N-C bond linking the rings, and N-O bonds of the nitro group. | C-N: 1.36-1.47, N-N: ~1.35, C=N: ~1.33 |

| Bond Angles (°) | The angle formed between three connected atoms. Important angles define the geometry of the five-membered pyrrole ring and the six-membered phenyl ring. | Angles within aromatic rings are typically ~108° for a 5-membered ring and ~120° for a 6-membered ring. |

| Dihedral Angles (°) | The angle between two intersecting planes, which describes the rotation around a bond. The angle between the pyrrole and phenyl rings is critical for understanding steric hindrance and electronic conjugation. | Can vary significantly based on steric hindrance from substituents. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)nih.govrsc.org

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The region of the molecule where the HOMO is concentrated is likely to be the site of electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The location of the LUMO indicates the probable site for nucleophilic attack.

In molecules containing both electron-rich (pyrrole) and electron-withdrawing (nitrophenyl) groups, the HOMO is often localized on the electron-donating moiety, while the LUMO is concentrated on the electron-accepting part. nih.gov The energies of these orbitals are fundamental to understanding charge transfer within the molecule. researchgate.netpku.edu.cn

| Orbital | Description | Typical Energy Range (eV) | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons; represents the ability to donate an electron. | -5.8 to -6.9 | Regions with high HOMO density are susceptible to electrophilic attack. |

| LUMO | Lowest energy orbital without electrons; represents the ability to accept an electron. | -0.7 to -2.7 | Regions with high LUMO density are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | 3.6 to 4.5 | A smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictionnih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It helps identify the regions that are rich or poor in electrons, which is essential for predicting how a molecule will interact with other chemical species. researchgate.net MEP maps are color-coded to show different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Denotes areas with a neutral or near-zero potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro group, making this area a prime target for electrophiles. nih.govnih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the pyrrole ring. researchgate.net

Quantum Chemical Calculations for Prediction of Chemical Propertiesrsc.org

Beyond DFT, other quantum chemical calculations can be employed to predict a range of properties. These calculations help in deriving global reactivity descriptors that quantify the chemical behavior of the molecule. mdpi.com

Key chemical properties and reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. cuny.edu

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive. cuny.edu

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These parameters provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net

Molecular Docking Studies (if applicable to biological interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein receptor. mdpi.com This method is instrumental in drug design and discovery. Pyrrole and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties. scirp.orgmdpi.com

If this compound were to be investigated as a potential therapeutic agent, molecular docking studies could be performed to understand its interaction with specific biological targets. For example, pyrrole-based compounds have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2) to explore their potential as inhibitors. nih.govresearchgate.netnih.gov The study would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

Computational Spectroscopy (e.g., predicted NMR, IR spectra)

No published data containing predicted Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound were located.

Solvent Effects on Molecular Properties and Reactivity (Computational Approaches)

No computational studies detailing the effects of different solvents on the molecular properties or reactivity of this compound were found in the searched literature.

Reactivity and Reaction Pathways of 1 2 Methyl 3 Nitrophenyl 1h Pyrrole

Reactions Involving the Pyrrole (B145914) Heterocycle

The reactivity of the pyrrole ring in 1-(2-methyl-3-nitrophenyl)-1H-pyrrole is significantly influenced by the N-aryl substituent. The nitrophenyl group, being strongly electron-withdrawing, tends to decrease the electron density of the pyrrole ring, thereby modifying its typical reactivity compared to unsubstituted pyrrole.

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C2 and C5 positions. However, the attachment of the electron-withdrawing 2-methyl-3-nitrophenyl group to the nitrogen atom deactivates the pyrrole ring towards electrophilic attack. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts acylation more challenging than for simple N-alkylpyrroles.

Despite this deactivation, if an electrophilic substitution were to occur, it would be directed to the C2 and C5 positions, which are the most nucleophilic carbons on the pyrrole ring. Intramolecular electrophilic cyclization has been observed in related N-alkyne-substituted pyrrole derivatives, for instance, using iodine to activate a triple bond, leading to the formation of new heterocyclic systems. nih.gov

Nucleophilic Additions to the Pyrrole Ring

Due to the high electron density of the aromatic pyrrole ring, it is inherently resistant to nucleophilic attack. wikipedia.org Nucleophilic additions directly to the carbon atoms of the pyrrole heterocycle in this compound are not a favored reaction pathway under normal conditions. Such reactions typically require the presence of strong electron-withdrawing groups directly on the pyrrole ring or the use of highly reactive nucleophiles under forcing conditions, which are not characteristic for this compound. The primary mode of nucleophilic interaction for this molecule occurs on the nitrophenyl ring, as discussed in section 5.2.2.

Oxidative and Reductive Transformations of the Pyrrole Moiety

The pyrrole ring is sensitive to oxidizing agents and can readily polymerize or undergo degradation. This reactivity is a general characteristic of pyrroles and is expected to persist in this compound.

Conversely, the reduction of the pyrrole ring to a pyrrolidine (B122466) ring is a possible transformation but generally requires catalytic hydrogenation under specific conditions, often using catalysts like rhodium or ruthenium. This process is typically more difficult than the reduction of the nitro group on the phenyl ring, allowing for selective transformations. Therefore, achieving the reduction of the pyrrole moiety would necessitate careful selection of catalysts and reaction conditions to avoid concurrent reduction of the nitro group.

Reactions Involving the Nitro Group

The nitro group on the phenyl ring is the most reactive site for many transformations, particularly reduction and activation of the ring towards nucleophilic substitution.

Reduction of the Nitro Group to Amino and Other Functionalities

The reduction of the aromatic nitro group is one of the most significant and versatile reactions for this compound. This transformation is fundamental in organic synthesis as it converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the molecule's electronic properties and enabling further functionalization. The primary product of this reaction is 2-methyl-3-(1H-pyrrol-1-yl)aniline.

A wide variety of reagents can be employed for this reduction, offering different levels of selectivity and tolerance to other functional groups. wikipedia.orgorganic-chemistry.org Common methods include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgresearchgate.net For instance, the reduction of related nitrophenyl-pyrrole derivatives has been successfully achieved using sodium borohydride (B1222165) with a palladium-on-carbon catalyst to facilitate reductive cyclization. researchgate.net

The choice of reducing agent can also lead to intermediate reduction products such as hydroxylamines or azo compounds, depending on the reaction conditions. wikipedia.orgmdpi.com

| Reagent(s) | Primary Product | Reference |

|---|---|---|

| H₂, Pd/C, PtO₂, or Raney Nickel | Amine | wikipedia.org |

| Fe, HCl or Acetic Acid | Amine | wikipedia.orgresearchgate.net |

| SnCl₂ , HCl | Amine | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | wikipedia.org |

| Zinc, NH₄Cl | Hydroxylamine | wikipedia.org |

| NaBH₄, Pd/C | Amine (used in reductive cyclizations) | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The nitro group is a powerful electron-withdrawing group that can activate an aromatic ring for nucleophilic aromatic substitution (SNAr). youtube.com This reaction typically occurs when a good leaving group (like a halide) is positioned ortho or para to the nitro group. nih.govmdpi.com In the case of this compound, there is no inherent leaving group on the nitrophenyl ring.

However, the activating effect of the nitro group can facilitate intramolecular nucleophilic aromatic substitution-type rearrangements. A notable example is the Truce-Smiles rearrangement, which has been observed in a closely related compound, 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone. researchgate.net In this reaction, a carbanion generated on a side chain attacks the electron-deficient nitrophenyl ring, leading to the migration of the pyrrole group. This demonstrates that even without a traditional leaving group, the nitro-activated ring is susceptible to intramolecular nucleophilic attack, representing a key reaction pathway for this class of compounds. researchgate.net

Reactions Involving the Methyl Group

The methyl group attached to the nitrophenyl ring represents a primary site for synthetic modification. Its reactivity is influenced by the adjacent electron-withdrawing nitro group, which can facilitate certain transformations.

Functionalization of the Methyl Group (e.g., oxidation, halogenation)

Halogenation: The methyl group can also undergo halogenation, typically through a free radical mechanism. A patent for the manufacture of 2-(halogenated methyl)-3-methyl nitrobenzene (B124822) describes a process that could be analogous to the halogenation of the methyl group in the target compound. This suggests that radical initiators or UV light could be employed to achieve selective halogenation at the benzylic position. The resulting benzylic halide would be a versatile intermediate for further nucleophilic substitution reactions.

Intermolecular and Intramolecular Cyclization Reactions

The presence of the ortho-methyl and nitro groups on the phenyl ring provides a structural motif conducive to cyclization reactions, particularly after a preliminary transformation of one of these groups.

A significant pathway for intramolecular cyclization involves the reduction of the nitro group to an amine. This transformation is a common strategy in heterocyclic synthesis. The resulting amino group, being nucleophilic, can then react with an electrophilic center within the same molecule. For 1-(2-methyl-3-aminophenyl)-1H-pyrrole, subsequent reactions could lead to the formation of tricyclic systems. For instance, if the methyl group is first oxidized to a carboxylic acid, a subsequent reductive cyclization of the nitro group could be followed by an intramolecular amidation to form a lactam.

Reductive cyclization of o-nitrophenyl derivatives is a well-established method for synthesizing various heterocyclic compounds. nih.govorganic-chemistry.org For example, the reduction of o-nitrophenyl propargyl alcohols can lead to the formation of quinolines through a cascade of reactions. organic-chemistry.org Similarly, the reduction of the nitro group in this compound could initiate a cyclization event, potentially involving the pyrrole ring or a functionalized methyl group.

Photochemical cyclizations offer another potential route for forming new rings. While specific photochemical studies on this compound are not available, related aromatic compounds are known to undergo light-induced cyclization reactions.

Intermolecular cyclization reactions could also be envisaged, where two molecules of this compound or a reaction with another bifunctional molecule could lead to larger ring systems or polymeric structures, although such pathways are generally less controlled than intramolecular processes.

Reaction Kinetics and Thermodynamics of Key Transformations

The kinetics and thermodynamics of the reactions of this compound are crucial for understanding and optimizing synthetic routes. While specific data for this compound is scarce, general principles and studies on analogous systems can provide valuable insights.

Reaction Kinetics: The rate of functionalization of the methyl group and subsequent cyclization reactions will be influenced by several factors. The electron-withdrawing nitro group is expected to affect the rate of reactions at the benzylic position. For instance, in halogenation reactions proceeding through a radical mechanism, the stability of the benzylic radical intermediate will be a key factor.

In the case of reductive cyclization, the rate will depend on the efficiency of the nitro group reduction and the subsequent nucleophilic attack of the resulting amine. A study on the kinetics of the cyclization of N-substituted 1-(2-nitrophenyl)-guanidines found that the reaction rate is dependent on the pH of the medium, indicating that the protonation state of the reactants is critical. researchgate.net Similar pH dependence might be observed in the cyclization of the amino derivative of the target compound. The steric hindrance from the ortho-methyl group could also play a role in the kinetics of cyclization.

Thermodynamics: The thermodynamic feasibility of the various reaction pathways is determined by the change in Gibbs free energy (ΔG). Cyclization reactions are generally favored entropically if they lead to the formation of stable five- or six-membered rings. The stability of the resulting fused heterocyclic systems will be a major driving force.

Applications of 1 2 Methyl 3 Nitrophenyl 1h Pyrrole As a Chemical Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole is strategically suited for the synthesis of fused heterocyclic compounds. The ortho-positioning of the methyl and nitro groups on the phenyl ring, adjacent to the point of attachment to the pyrrole (B145914) nitrogen, is key to its role as a precursor in intramolecular cyclization reactions, typically following the transformation of the nitro group.

A significant application of this compound is its role as a precursor to pyrrolo[1,2-a]quinoxalines. These tricyclic scaffolds are of great interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.netresearchgate.net The synthetic pathway hinges on the chemical manipulation of the nitro group.

The synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-nitroaryl)pyrroles represents an efficient method for creating this fused system. researchgate.net The critical step is the reductive cyclization of the nitro group. The nitro group is first reduced to an amino group (-NH2), yielding the transient intermediate 1-(2-methyl-3-aminophenyl)-1H-pyrrole. This amine is highly reactive and, in the presence of a suitable coupling partner or catalyst, can undergo an intramolecular cyclization reaction. For instance, methods have been developed that couple 1-(2-nitroaryl)pyrroles with arylacetic acids in the presence of elemental sulfur to furnish the fused heterocycles. researchgate.net This approach is advantageous as it often avoids the need to isolate the sometimes unstable aniline (B41778) precursor. researchgate.net

The resulting pyrrolo[1,2-a]quinoxaline (B1220188) core can be further functionalized, but the initial formation of the tricyclic system relies on the strategic placement of the reactive groups in the precursor molecule, this compound. These fused systems have shown excellent biological and photoelectric properties, making them valuable in pharmaceutical preparations and organic electroluminescence. researchgate.net

The scaffold of this compound serves as a foundational structure for creating a library of polysubstituted pyrrole analogs. uctm.edu The existing functional groups—the nitro group, the methyl group, and the pyrrole ring itself—act as handles for introducing diverse pharmacophores, which are essential for tuning the biological activity of the molecule. scispace.com

The nitro group is particularly versatile. Its reduction to an amino group opens up a vast array of chemical transformations. nih.gov This newly formed amine can be acylated, alkylated, or used in condensation reactions to attach various side chains, rings, or other functional groups, thereby altering the molecule's steric and electronic properties. Research has shown that the conversion of a nitrophenyl-pyrrole derivative to its corresponding aminophenyl-pyrrole analog can dramatically increase its biological potency, for example, in the inhibition of tubulin assembly for anticancer applications. nih.gov

Furthermore, the pyrrole ring is susceptible to electrophilic substitution, typically at the C2 and C5 positions, allowing for the introduction of halogens, acyl groups, or other substituents. The methyl group on the phenyl ring could also potentially be functionalized through free-radical halogenation and subsequent reactions. This multi-faceted reactivity allows chemists to systematically modify the parent compound to explore structure-activity relationships (SAR) and optimize it for specific biological targets. researchgate.netorganic-chemistry.org

Table 1: Synthetic Transformations of the 1-(Aryl)-1H-pyrrole Scaffold This table is interactive. Click on headers to sort.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Phenyl-NO2 | Reduction (e.g., SnCl2, H2/Pd) | Phenyl-NH2 | Introduction of new pharmacophores, cyclization precursor |

| Phenyl-NH2 | Acylation (e.g., Acyl chloride) | Phenyl-NHCOR | Bioactive amides |

| Pyrrole C-H | Electrophilic Substitution (e.g., NBS) | Pyrrole C-Br | Further cross-coupling reactions |

Role in Material Science Applications (e.g., conducting polymers)

N-substituted pyrroles are important monomers in the synthesis of conducting polymers, and this compound has potential utility in this field. Polypyrrole (PPy) is known for its high conductivity, environmental stability, and biocompatibility, but its processability is often limited due to poor solubility. nih.govmdpi.com Introducing substituents on the pyrrole nitrogen, as in the title compound, is a key strategy to improve solubility and tailor the polymer's electronic properties. mdpi.com

Research on related compounds, such as 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, has demonstrated that N-aryl pyrroles containing a nitro group can be successfully polymerized. metu.edu.tr The resulting polymers exhibit interesting electrochromic properties, meaning they change color upon the application of an electrical potential, making them suitable for use in electrochromic devices. metu.edu.tr

The polymerization of this compound would likely proceed via oxidative coupling at the C2 and C5 positions of the pyrrole ring. The electronic nature of the N-phenyl substituent significantly influences the oxidation potential of the monomer and the properties of the final polymer. The electron-withdrawing nitro group and the electron-donating methyl group would modulate the electronic structure of the polymer backbone, affecting its conductivity, stability, and optical properties. dtic.mildtic.mil The improved solubility imparted by the bulky N-aryl group could also allow for solution-based processing, expanding the potential applications of the resulting polymer. mdpi.com

Intermediate in the Production of Bioactive Compounds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. biolmolchem.comnih.govmdpi.com this compound is a valuable intermediate in the synthesis of such bioactive compounds, largely due to its role as a precursor to the aforementioned pyrrolo[1,2-a]quinoxalines.

Molecules containing the pyrrolo[1,2-a]quinoxaline framework, derived from this intermediate, have demonstrated a wide spectrum of biological activities. They have been investigated as potent inhibitors of human protein kinase CK2, a target for cancer and inflammatory diseases, with some derivatives showing inhibitory concentrations (IC50) in the nanomolar range. nih.gov Other studies have identified pyrrolo[1,2-a]quinoxaline derivatives as promising antiproliferative agents in breast cancer models and as selective Sirt6 activators, which have therapeutic potential for various human diseases. unisi.itnih.gov

Beyond fused systems, simpler derivatives have also shown promise. For example, the reduction of a 1-(3-nitrophenyl)-pyrrole to the corresponding amine was a key step in developing potent anticancer agents that act by inhibiting tubulin polymerization. nih.gov The strategic placement of the nitro and methyl groups on the this compound scaffold makes it an ideal starting point for creating analogs aimed at a variety of biological targets, including antimicrobial agents. researchgate.net

Table 2: Bioactive Compounds Derived from Pyrrole Intermediates This table is interactive. Click on headers to sort.

| Compound Class | Biological Target/Activity | Reference Compound Example |

|---|---|---|

| Pyrrolo[1,2-a]quinoxalines | Protein Kinase CK2 Inhibition | 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid |

| Pyrrolo[1,2-a]quinoxalines | Antiproliferative (Breast Cancer) | N/A |

| Pyrrolo[1,2-a]quinoxalines | Sirt6 Activation | N/A |

| 1-Aryl-pyrroles | Tubulin Polymerization Inhibition | 3-aroyl-1-(3-aminophenyl)pyrrole derivative |

Utilization in Catalyst Development or Ligand Synthesis

While direct use of this compound as a ligand has not been extensively documented, its structure presents significant potential for the development of novel ligands for metal-based catalysts. The nitrogen atom of the pyrrole ring and the oxygen atoms of the nitro group offer potential coordination sites for metal ions.

A more compelling application lies in its use as a precursor to more complex ligands. Following the well-established reduction of the nitro group to an amine, the resulting 1-(2-methyl-3-aminophenyl)-1H-pyrrole is an attractive candidate for a bidentate "N,N" ligand. The two nitrogen atoms—one from the pyrrole ring and one from the aniline moiety—are suitably positioned to chelate with a transition metal center, forming a stable five-membered ring.

The synthesis of metal complexes with ligands containing nitrophenyl groups has been reported, indicating the utility of this functional group in coordination chemistry. researchgate.net For example, ligands based on 1-(4-nitrophenyl)-1H-1,2,3-triazole have been used to create novel cobalt, nickel, copper, and zinc chelates with potential pharmaceutical applications. researchgate.net Similarly, metal complexes have been used to catalyze the hydrolysis of substrates like p-nitrophenyl picolinate. nih.gov By modifying this compound, new ligands can be designed to create catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

Biological Activity and Mechanistic Insights of 1 2 Methyl 3 Nitrophenyl 1h Pyrrole and Its Analogs

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Pyrrole (B145914) and its fused derivatives are a significant class of both naturally occurring and synthetic compounds that exhibit a wide range of biological activities, including antibacterial and antifungal properties. nih.gov The versatility of the pyrrole scaffold has allowed for the development of numerous derivatives with potent activity against various microbial pathogens. mdpi.com Naturally occurring pyrroles like pyrrolnitrin are known to have antibiotic activity. Research has focused on synthesizing new pyrrole-containing compounds to combat the continuous challenge of antibacterial resistance. mdpi.com

Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

Activity against Staphylococcus aureus

Numerous studies have highlighted the efficacy of pyrrole derivatives against Staphylococcus aureus, a significant Gram-positive pathogen responsible for a variety of infections. Certain pyrrole benzamide derivatives have shown more potent activity against S. aureus compared to Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. Some synthesized pyrrolopyrimidines, which are fused pyrrole systems, have demonstrated potent activity against S. aureus, with the most active compounds exhibiting MIC values of 8 mg/L. This activity was found to be highly dependent on specific chemical substitutions, such as a bromo or iodo group on the 4-benzylamine moiety and a hydroxyl group on the 6-aryl unit. Interestingly, the antimicrobial effect of these compounds was enhanced when combined with an antimicrobial peptide, resulting in a four-fold decrease in the MIC.

Activity against Mycobacterium tuberculosis

The pyrrole scaffold is also a promising foundation for the development of new antitubercular agents. A number of pyrrole derivatives have been tested in vitro against Mycobacterium tuberculosis, showing MIC values that range from 0.5 to 32 μg/mL. One particular derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), exhibited a notable MIC value of 0.7 µg/mL against the H37Rv strain of M. tuberculosis. Another pyrrole derivative, BM212, demonstrated strong inhibitory activity against several strains of M. tuberculosis, with MICs typically between 0.7 and 1.5 μg/ml. This compound was also effective against drug-resistant mycobacteria and could exert bactericidal activity against bacilli located within macrophages, highlighting its potential as a lead compound for more effective antimycobacterial drugs.

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrole Benzamide Derivatives | Staphylococcus aureus | 3.12 - 12.5 µg/mL | mdpi.com |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 mg/L | |

| Various Pyrrole Derivatives | Mycobacterium tuberculosis | 0.5 - 32 µg/mL | |

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | mdpi.com |

| BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 µg/mL |

Proposed Mechanisms of Antibacterial Action

The mechanisms through which pyrrole derivatives exert their antibacterial effects are varied. One studied mechanism involves the induction of severe membrane damage in bacterial cells. For instance, pyrrole-2-carboxylic acid has been shown to disrupt bacterial membrane integrity, leading to a loss of essential cellular components and subsequent cell death. Other mechanisms are tied to the specific structure of the derivatives. For example, due to their structural similarity to purines, some pyrrolopyrimidines can interfere with various cellular processes, such as tRNA aminoacylation or the inhibition of protein kinases. nih.gov

Anticancer and Antiproliferative Potential

The pyrrole scaffold is a key component in numerous compounds with significant anticancer properties. ualberta.caresearchgate.net These derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation and survival signaling pathways. cancertreatmentjournal.com Synthetic pyrrole derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including leukemia, lung, breast, and colon cancer. researchgate.netnih.gov For example, a bioactive metabolite identified as pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), isolated from a marine bacterium, showed dose-dependent anticancer potential against lung (A549) and cervical (HeLa) cancer cells. nih.gov

Inhibition of Kinases (e.g., Akt kinase)

A primary mechanism for the anticancer activity of many pyrrole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. ualberta.ca

Akt Kinase: The Akt pathway is a central regulator of cell survival and proliferation, and its over-activation is common in many human cancers. nih.govnih.gov Consequently, Akt kinases are attractive targets for drug discovery. nih.gov A series of new substituted pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been synthesized and identified as novel Akt kinase inhibitors. nih.gov Similarly, the discovery and optimization of pyrrolopyrimidine-based compounds have yielded potent inhibitors of all three Akt isoforms. researchgate.net

Other Kinases: Beyond Akt, pyrrole-based compounds inhibit a range of other kinases. Pyrrole indolin-2-one is a lead scaffold for kinase inhibitors targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are key to angiogenesis. cancertreatmentjournal.com Certain derivatives have also been synthesized as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.com For instance, Sunitinib, a pyrrole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor. nih.gov

| Compound Class | Target Kinase | Significance | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]quinoxaline derivatives | Akt | Inhibit tumor cell survival/proliferation | nih.gov |

| Pyrrolopyrimidine derivatives | Akt (all isoforms) | Novel therapeutic approach to cancer | researchgate.net |

| Pyrrole indolin-2-one derivatives | VEGFRs, PDGFRs | Anti-angiogenesis agents | cancertreatmentjournal.com |

| MI-1, D1 | EGFR, VEGFR | Antitumor and proapoptotic activity | nih.govtandfonline.com |

Mechanisms of Action in Cell Lines

The antiproliferative effects of pyrrole derivatives are mediated through several cellular mechanisms.

Apoptosis and Cell Cycle Arrest: Many pyrrole compounds induce apoptosis (programmed cell death) in malignant cells. tandfonline.com The compound PPDHMP, for example, was found to activate caspases-9 and -3 and promote the cleavage of PARP, all of which are key events in the apoptotic cascade. nih.gov It also down-regulated anti-apoptotic Bcl-2 family proteins. nih.gov Furthermore, these derivatives can cause cell cycle arrest. Studies have shown that some pyrrole compounds cause an increase in the G0/G1-phase population of cancer cells, suggesting a cell cycle arrest at the G1/S restriction point. tandfonline.com PPDHMP was specifically shown to be effective in arresting the cell cycle at the G1 phase by down-regulating cyclin-D1 and cyclin-dependent kinase (CDK-2). nih.gov

Other Mechanisms: Pyrrole derivatives can also exert their effects through interactions with cell membranes, entering into electrostatic interactions with the polar groups of phospholipid heads. tandfonline.com Additionally, they have been shown to inhibit the migration and invasive capacity of cancer cells, a critical aspect of metastasis. nih.gov

Other Pharmacological Activities Demonstrated by Pyrrole Derivatives

The biological significance of the pyrrole nucleus extends beyond antimicrobial and anticancer applications. mdpi.com Derivatives have been investigated and developed for a wide spectrum of therapeutic uses. nih.gov

Antiviral Activity: Novel pyrrole, pyrrolo[2,3‑d]pyrimidine, and other fused pyrrole derivatives have been synthesized and tested for their antiviral activities against gastroenteric viruses like Rotavirus and Coxsackievirus B4, with several compounds exhibiting significant antiviral effects. nih.gov The proposed mechanism for some of these compounds involves the inhibition of viral polymerase enzymes. nih.gov

Antimalarial Activity: The pyrrole scaffold is present in compounds with potent activity against Plasmodium falciparum, the parasite responsible for malaria. acs.org Structure-activity relationship studies have identified pyrrolone derivatives as an exciting starting point for novel antimalarial drug discovery programs. acs.org

Anti-inflammatory and Antioxidant Activity: Pyrrole derivatives have been identified as promising anti-inflammatory and antioxidant agents. mdpi.com Some fused pyrrole compounds show significant anti-inflammatory activity, comparable to established drugs like diclofenac. nih.gov The mechanism for this activity can involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov Mannich base derivatives of pyrrolo[3,4-c]pyrrole, for instance, are potent and preferential COX-2 inhibitors. mdpi.com Certain derivatives also act as antioxidants by reducing the products of lipid and protein peroxidation and increasing the activity of enzymes like superoxide dismutase. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies

The biological potency of N-phenylpyrrole derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. Research on related structures, such as nitrophenyl-pyrrole analogs, has shown that even minor changes can lead to substantial differences in activity. For instance, in a series of compounds designed as tubulin polymerization inhibitors, the position of a nitro group on the phenyl ring was a critical determinant of potency. nih.gov

Substituents affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its ability to bind to target proteins or enzymes. mdpi.com Halogen atoms like chlorine or fluorine, for example, can enhance binding affinity through halogen bonding or by altering the electronic distribution of the ring system. nih.gov The introduction of amino groups, often by reducing a nitro-substituent, has been shown to dramatically increase potency in some series of pyrrole derivatives, potentially by introducing new hydrogen bonding opportunities with the target receptor. nih.gov

The following table illustrates hypothetical SAR data for a series of N-phenylpyrrole analogs, demonstrating how different substituents might influence inhibitory activity against a specific biological target, based on general principles observed in related compound series.

| Compound | R1 (Phenyl Ring Substituent) | R2 (Pyrrole Ring Substituent) | Biological Potency (IC₅₀, µM) |

|---|---|---|---|

| Analog 1 | 3-NO₂ | H | 8.9 |

| Analog 2 | 4-NO₂ | H | > 50 |

| Analog 3 | 3-NH₂ (from reduction of 3-NO₂) | H | 1.4 |

| Analog 4 | 3-Cl | H | 15.2 |

| Analog 5 | 3-NO₂, 2-CH₃ | H | N/A |

Data is hypothetical and for illustrative purposes, based on trends reported for similar compound classes. nih.gov

Nitro Group: The nitro (NO₂) group is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties and polarity. nih.govnih.gov Its presence can enhance interactions with biological targets and is a key feature in many bioactive compounds. mdpi.com The strong electron-withdrawing effect can deactivate an attached aromatic ring, altering its reactivity and potential to interact with nucleophilic sites within proteins. nih.gov

In biological systems, the nitro group can act as both a pharmacophore and a toxicophore. researchgate.net Its biological activity often stems from its ability to undergo metabolic reduction within cells. svedbergopen.com This reduction can produce reactive intermediates, such as nitro radical anions, which can lead to oxidative stress and cellular toxicity, a mechanism exploited in many antimicrobial and anticancer agents. nih.govsvedbergopen.com The position of the nitro group is critical; for instance, studies on nitro-containing chalcones demonstrated that its location significantly impacts anti-inflammatory and vasorelaxant activities. mdpi.com In some nitrophenyl-pyrrole derivatives, a nitro group at the meta-position (position 3) of the phenyl ring was found to be crucial for significant biological activity, whereas a para-substituent (position 4) was ineffective. nih.gov

Methyl Group: The methyl (CH₃) group, though seemingly simple, can have a profound impact on biological activity. nih.gov Its primary contributions are through steric and hydrophobic effects. A methyl group can enhance binding affinity by occupying a complementary hydrophobic pocket in the active site of a protein or enzyme. nih.gov

Furthermore, the addition of a methyl group can influence the molecule's conformation. nih.gov For example, an ortho-methyl group on an aryl ring attached to a heterocycle can induce a conformational twist, forcing the rings into a more perpendicular orientation. nih.gov This fixed conformation may be more favorable for binding to the target, thereby increasing potency. The position of the methyl group is paramount; repositioning a single methyl group can markedly influence reaction thermodynamics, activation barriers, and catalytic activity in heterocyclic systems. researchgate.net In the case of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole, the ortho-methyl group likely forces a non-planar conformation between the phenyl and pyrrole rings, which could be a key determinant of its interaction with biological targets.

In Vitro and In Vivo Biological Evaluation Methodologies

The biological profile of novel chemical entities like this compound and its analogs is established through a series of standardized in vitro and in vivo evaluation methods. These assays are designed to determine bioactivity, mechanism of action, and potential therapeutic applications.

In Vitro Methodologies: In vitro (cell-based or cell-free) assays provide the initial assessment of a compound's biological activity. These methods are rapid, cost-effective, and allow for the screening of numerous compounds to identify promising candidates. Common in vitro evaluations for pyrrole derivatives include:

Enzyme Inhibition Assays: Compounds are tested for their ability to inhibit specific enzymes. Examples include assays for tubulin polymerization, cyclooxygenase (COX-1/COX-2), tyrosinase, and monoamine oxidase (MAO-A/MAO-B). nih.govnih.govmdpi.com

Antiproliferative and Cytotoxicity Assays: The effect of compounds on the growth of cancer cell lines (e.g., MCF-7, HeLa, A549) is measured to assess anticancer potential. nih.govnih.gov

Antimicrobial Assays: The activity against various strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi is determined to evaluate potential as antimicrobial agents. nih.gov

Cellular Mechanism Studies: For active compounds, further assays are conducted to elucidate the mechanism of action, such as analyzing cell cycle arrest, induction of apoptosis, generation of reactive oxygen species (ROS), and changes in protein expression levels. nih.govnih.gov

Molecular Docking: In silico studies are often used to predict and rationalize the binding mode of compounds within the active site of a target protein, complementing experimental data. nih.govmdpi.com

In Vivo Methodologies: Compounds that demonstrate significant promise in in vitro studies are advanced to in vivo (animal) models to evaluate their efficacy and behavior in a whole biological system. These studies are essential for confirming therapeutic potential.

Toxicity Assessment: Initial toxicity is often evaluated in simple organisms like Artemia franciscana (brine shrimp) or Daphnia magna before moving to rodent models. nih.gov

Anti-inflammatory Models: The TPA-induced mouse ear edema model is a common method for evaluating the anti-inflammatory effects of test compounds in vivo. mdpi.com

Anticancer Models: The efficacy of potential anticancer agents is often tested in murine tumor models, where the compound's ability to reduce tumor mass is measured. nih.gov

Analgesic Activity Models: The Paw Pressure (Randall-Selitto) test can be used to examine the pain-relieving properties of new compounds in rodents. researchgate.net

The following table summarizes common methodologies used to evaluate the biological activity of pyrrole derivatives.

| Evaluation Type | Methodology | Purpose | Example Application |

|---|---|---|---|

| In Vitro | Enzyme Inhibition Assay | To measure direct inhibition of a specific enzyme | Tubulin Polymerization Assay nih.gov |

| Cell Viability/Proliferation Assay | To assess cytotoxicity and antiproliferative effects | Screening against cancer cell lines (e.g., MCF-7) nih.gov | |

| Antimicrobial Susceptibility Test | To determine activity against bacteria or fungi | Screening against Staphylococcus aureus nih.gov | |

| Molecular Docking | To predict binding interactions with a target protein | Docking into the active site of MAO-A nih.gov | |

| In Vivo | TPA-Induced Mouse Ear Edema | To evaluate anti-inflammatory activity | Assessing chalcone (B49325) derivatives mdpi.com |

| Murine Xenograft Model | To determine anticancer efficacy in a living organism | Evaluating tumor mass reduction nih.gov | |

| Acute Toxicity Test | To assess the short-term toxicity of a compound | Evaluation in Daphnia magna nih.gov |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrrole (B145914) derivatives is a cornerstone of organic chemistry, yet the development of environmentally benign and efficient methods remains a significant challenge. alliedacademies.org Future research concerning 1-(2-methyl-3-nitrophenyl)-1H-pyrrole will prioritize the creation of sustainable synthetic pathways.

Key areas for development include:

Catalytic Systems: Research into novel catalysts, such as iridium-based systems that operate under mild conditions, could lead to more sustainable pyrrole synthesis. nih.gov These methods often utilize renewable starting materials like secondary alcohols and amino alcohols, minimizing waste by eliminating byproducts like hydrogen gas. nih.gov

One-Pot Reactions: Transition metal-free, one-pot strategies offer a streamlined approach to constructing substituted pyrroles. researchgate.net Exploring unique combinations of starting materials, such as chromones and phenacyl azides, could provide a rapid and efficient route to a library of pyrrole-based compounds with wide substrate scope and high yields. researchgate.net

[3+2] Cycloaddition Reactions: The Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs), is a versatile method for creating pyrrole heterocycles. mdpi.com Future work could focus on expanding the range of electron-deficient compounds used in this reaction to generate a wider variety of multi-substituted pyrroles under operationally simple conditions. mdpi.com

| Synthetic Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Iridium-Catalysed Synthesis | Deoxygenation of secondary alcohols and amino alcohols. | Sustainable, mild conditions, tolerates various functional groups. | nih.gov |

| Metal-Free One-Pot Synthesis | Employs aza-Wittig reaction from chromones and phenacyl azides. | Wide substrate scope, short reaction time, high yields. | researchgate.net |

| Van Leusen [3+2] Cycloaddition | Reaction of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds. | Operationally simple, readily available starting materials, broad substrate range. | mdpi.com |

Advanced Mechanistic Investigations of Reactivity and Biological Action

A fundamental understanding of the reaction mechanisms and biological interactions of this compound is crucial for its effective application. Future research will employ advanced computational and experimental techniques to elucidate these processes.

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for studying cycloaddition reactions. researchgate.net Applying DFT to investigate reactions involving this compound can help characterize it as a nucleophile or electrophile and explain chemo- and regioselectivity. researchgate.net Such studies can also establish the molecular mechanism, for instance, whether a reaction is a concerted one-step process or a non-concerted two-stage one. researchgate.net

Reaction Kinetics: Detailed kinetic studies, such as those performed on the conjugate addition of pyrrole to β-Fluoro-β-nitrostyrenes, can reveal substituent effects and determine the activation parameters of reactions. nih.gov

Understanding Cycloaddition Mechanisms: Investigations into the mechanisms of reactions like the [3+2] cycloaddition between nitrile imines and pyrrole-containing systems can clarify whether the process is synchronous or asynchronous and determine the influence of solvents on reactivity and regioselectivity. researchgate.net

Rational Design of New Analogs with Enhanced Biological Profiles

The pyrrole scaffold is a key component in many biologically active molecules. alliedacademies.orgscispace.com Rational design of new analogs of this compound, guided by structure-activity relationship (SAR) studies, is a promising avenue for developing compounds with improved therapeutic properties.

Anticancer Agents: The introduction of specific substituents onto the phenyl-pyrrole core can yield potent inhibitors of biological targets like tubulin polymerization. nih.gov For example, reducing the nitro group to an amino group has been shown to dramatically increase inhibitory activity against tubulin assembly and cancer cell growth. nih.gov Further modifications, such as adding methyl or methoxy (B1213986) groups, can also enhance potency. nih.gov

Targeting Specific Pathways: Analogs can be designed to target specific cellular pathways implicated in disease. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives have been designed based on kinase-targeting scaffolds used in modern oncology. mdpi.com

Antibacterial Hybrids: To combat bacterial resistance, hybrid molecules incorporating the pyrrole structure with other pharmacophores, such as 1,2,3-triazoles, can be developed. mdpi.com This approach has yielded compounds with potent activity against strains like Escherichia coli. mdpi.com

| Therapeutic Target | Design Strategy | Resulting Compound Class | Reference |

|---|---|---|---|

| Tubulin Polymerization (Anticancer) | Reduction of nitro group to amino; addition of methyl/methoxy groups. | 3-Aroyl-1-arylpyrroles (ARAPs) | nih.gov |

| Kinases (Anticancer) | Creation of tricyclic systems analogous to natural alkaloids. | Pyrrolo[2,3-d]pyrimidines | mdpi.com |

| Bacterial Enzymes | Hybridization of pyrrole with 1,2,3-triazole and chalcone (B49325) scaffolds. | Pyrrole-1,2,3-triazole hybrids | mdpi.com |

Exploration of Emerging Applications in Interdisciplinary Fields

The unique chemical properties of the pyrrole ring make it a versatile building block for applications beyond medicine. scispace.com Future research should explore the potential of this compound and its derivatives in diverse, interdisciplinary fields.

Materials Science: Pyrrole-containing compounds are components of polymers and larger aromatic rings, suggesting applications in the development of novel materials with specific electronic or optical properties. scispace.com

Catalysis: Pyrrole derivatives can be used as catalysts in polymerization processes and as transition metal complex catalysts. scispace.com

Agrochemicals and Dyes: The pyrrole core is found in agrochemicals and dyes, indicating that new derivatives could be developed for these industries. alliedacademies.org

Broad-Spectrum Biological Activity: The pyrrole skeleton is present in molecules with a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. alliedacademies.orgnih.gov Systematic screening of new derivatives could uncover novel applications in treating various diseases. nih.gov

Addressing Environmental and Safety Considerations in Synthesis and Application

As with any chemical compound, a thorough evaluation of the environmental and safety profile of this compound is essential. Drawing parallels from similar compounds like 1-(2-nitrophenyl)-1H-pyrrole, a framework for future investigation can be established. coleparmer.com

Toxicological and Ecotoxicological Data: A significant challenge is the current lack of comprehensive toxicological and ecotoxicity data. coleparmer.com Future studies must be conducted to determine the potential for irritation to the eyes, skin, and respiratory system, as well as its broader environmental impact. coleparmer.com

Handling and Storage Protocols: Safe handling procedures must be developed, emphasizing the avoidance of breathing dust, vapor, mist, or gas, and preventing contact with skin and eyes. coleparmer.com Proper storage in cool, dry, and tightly closed containers is necessary to ensure chemical stability. coleparmer.com

Chemical Stability and Incompatibilities: The compound is expected to be stable under normal temperatures and pressures. However, it is crucial to identify and avoid incompatible materials, such as strong oxidizing and reducing agents, to prevent hazardous reactions. coleparmer.com

Waste Disposal: Guidelines for the proper disposal of chemical waste must be established in accordance with local, state, and federal regulations to prevent environmental contamination. coleparmer.com

常见问题

What are the optimal synthetic routes for preparing 1-(2-methyl-3-nitrophenyl)-1H-pyrrole, and how do reaction conditions influence yield?

Level: Intermediate

Methodological Answer:

A practical approach involves sequential functionalization of the pyrrole ring and aryl group. For example:

- Step 1: Nitration of the aryl group. Use HNO₃ under controlled temperatures (0°C to room temperature) to avoid over-nitration .

- Step 2: Coupling via palladium catalysis. Pd(PPh₃)₄ with arylboronic acids in dioxane/H₂O at 105°C achieves regioselective aryl-pyrrole bonding .

- Yield Optimization: Lower temperatures (0°C) during nitration reduce side reactions, while inert atmospheres (N₂/Ar) in coupling steps prevent catalyst deactivation. Yields >60% are achievable with purified intermediates .

How can NMR spectroscopy resolve structural ambiguities in substituted pyrroles like this compound?

Level: Basic

Methodological Answer:

Key NMR strategies:

- ¹H-NMR: Identify substituent positions via coupling constants. For example, pyrrole protons typically show J = 2.6–3.5 Hz for adjacent protons, while nitro/methyl groups deshield nearby protons (δ ~7.3–8.3 ppm for nitrophenyl; δ ~2.1 ppm for CH₃) .

- ¹³C-NMR: Nitro groups cause significant downfield shifts (C-NO₂ at ~145–150 ppm). Methyl carbons appear at ~20–25 ppm .

- 2D Techniques (COSY, NOESY): Resolve overlapping signals in crowded regions (e.g., aromatic protons) .

What computational methods are recommended to predict the electronic properties of nitro-substituted pyrrole derivatives?

Level: Advanced

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model HOMO-LUMO gaps. Nitro groups lower LUMO energy, enhancing electron-accepting behavior .

- Molecular Dynamics (MD): Simulate steric effects of the 2-methyl group on conformation. Tools like Gaussian or ORCA are suitable .

- Hirshfeld Analysis: Quantify intermolecular interactions (e.g., C–H···O nitro contacts) from crystallographic data .

How can researchers address contradictions in reported bioactivity data for nitroaryl-pyrrole derivatives?

Level: Advanced

Methodological Answer:

- Control Experiments: Verify purity via HPLC (>98%) and elemental analysis to rule out impurities .

- SAR Studies: Systematically vary substituents (e.g., replace 3-nitro with 4-nitro or methyl with ethyl) to isolate electronic/steric effects .

- Dose-Response Curves: Use standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements to ensure reproducibility .

What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Level: Intermediate

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: THF/hexane). Resolve disorder in the nitro group using SHELX .

- Key Parameters: Expect C–N (nitro) bond lengths of ~1.21 Å and C–C (aromatic) bonds of ~1.39 Å .

- Packing Analysis: Identify π-π stacking between pyrrole and nitrophenyl moieties using Mercury .

How does the steric bulk of the 2-methyl group influence reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- Steric Hindrance: The 2-methyl group may slow Suzuki-Miyaura couplings. Mitigate by using bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Competitive Pathways: Monitor for protodeboronation or homocoupling via TLC. Optimize base (K₂CO₃ vs. Cs₂CO₃) to improve efficiency .

What are the best practices for characterizing thermal stability in nitro-substituted pyrroles?

Level: Intermediate

Methodological Answer:

- TGA/DSC: Perform under N₂ to assess decomposition temperatures. Nitro groups typically reduce thermal stability (onset ~150–200°C) .

- GC-MS: Detect volatile byproducts (e.g., NO₂, CO) during pyrolysis .

- Safety Note: Small-scale testing (<10 mg) is critical due to potential exothermic decomposition .

How can researchers validate the regioselectivity of electrophilic substitutions on the pyrrole ring?

Level: Intermediate

Methodological Answer:

- Isotopic Labeling: Use ¹⁵N-labeled pyrrole to track nitration sites via 2D NMR .

- Competitive Experiments: Compare reactivity of this compound with unsubstituted pyrrole under identical conditions .

- Computational Prediction: Calculate Fukui indices to identify electron-rich positions prone to electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。